3-(4-Cyano-phenyl)-2-oxo-propionic acid
Overview
Description
“3-(4-Cyano-phenyl)-2-oxo-propionic acid” is a chemical compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of 4-Cyanophenylacetic acid as a precursor . The exact synthesis process would depend on the specific requirements of the reaction and the desired end product .Scientific Research Applications
Organic Synthesis
4-Cyanophenylacetic acid is an important raw material and intermediate used in organic synthesis . It can be used to create a variety of other compounds, contributing to the development of new materials and chemical products.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.
Agrochemicals
4-Cyanophenylacetic acid is also used in the production of agrochemicals . These chemicals, which include pesticides, herbicides, and fertilizers, are essential for maintaining agricultural productivity and food security.
Dye Stuff
This compound is used in the production of dyes . The ability to produce a wide range of colors and shades makes it valuable in industries such as textiles, printing, and art.
Nitrile Precursor
4-Cyanophenylacetic acid can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines . This reaction involves aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .
Research Use
Due to its chemical properties, 4-Cyanophenylacetic acid is often used in research settings . It can be used to study reaction mechanisms, test new synthetic methods, and develop new chemical processes.
Mechanism of Action
Target of Action
This compound is a specialty product for proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
Based on its structural similarity to other cyanophenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Cyanophenyl compounds have been used as precursors in the synthesis of various bioactive molecules, suggesting that they may participate in a variety of biochemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
3-(4-cyanophenyl)-2-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQJIWHKXKWDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyano-phenyl)-2-oxo-propionic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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